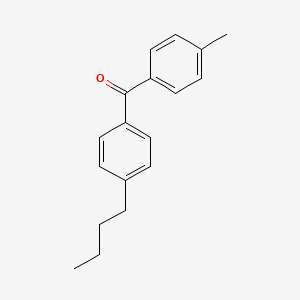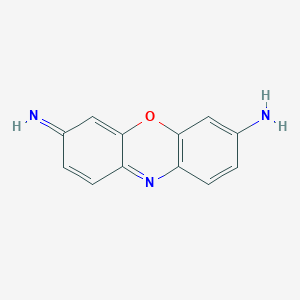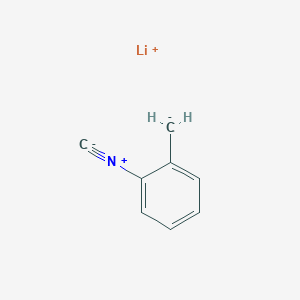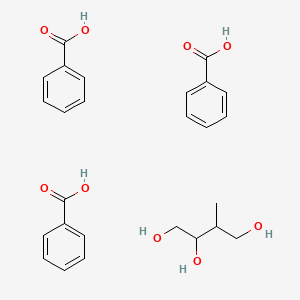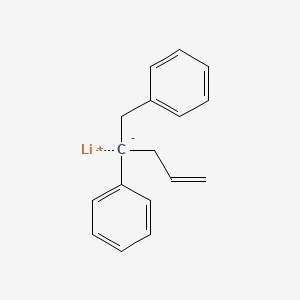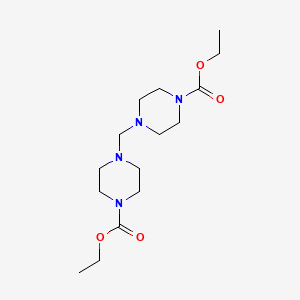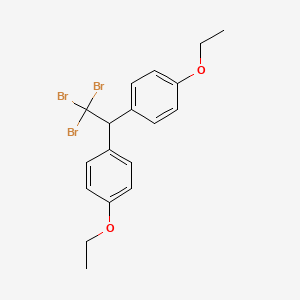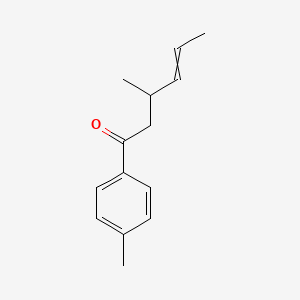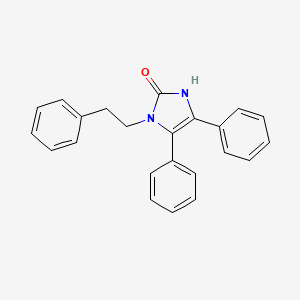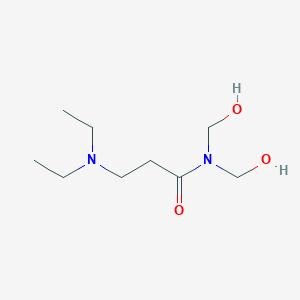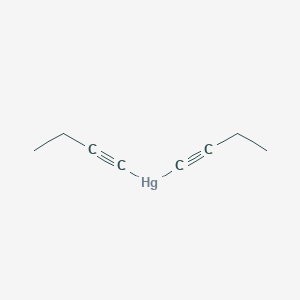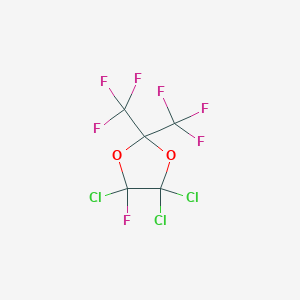![molecular formula C13H22O5 B14507409 2-Hydroxyethyl 3-(1,4-dioxaspiro[4.5]decan-6-yl)propanoate CAS No. 62885-65-8](/img/structure/B14507409.png)
2-Hydroxyethyl 3-(1,4-dioxaspiro[4.5]decan-6-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxyethyl 3-(1,4-dioxaspiro[45]decan-6-yl)propanoate is a chemical compound known for its unique spirocyclic structure This compound features a 1,4-dioxaspiro[45]decane moiety, which is a bicyclic system containing an oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl 3-(1,4-dioxaspiro[4.5]decan-6-yl)propanoate typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common method includes the use of 2-acetylcyclohexanone as a starting material. The process involves the formation of an ethylene ketal, followed by hydrazone formation and iodination. The resulting iodoalkene undergoes aminocarbonylation in the presence of a palladium-phosphine precatalyst to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and reaction parameters is crucial to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxyethyl 3-(1,4-dioxaspiro[4.5]decan-6-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The spirocyclic structure allows for nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-Hydroxyethyl 3-(1,4-dioxaspiro[4.5]decan-6-yl)propanoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Its derivatives may have pharmacological properties, making it useful in drug discovery and development.
Industry: The compound can be used in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of 2-Hydroxyethyl 3-(1,4-dioxaspiro[4.5]decan-6-yl)propanoate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions, while the spirocyclic structure provides stability and rigidity. These properties enable the compound to interact with enzymes, receptors, and other biomolecules, potentially modulating their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1,4-dioxaspiro[4.5]decan-6-yl)acetaldehyde
- (2S)-2-(3-Oxo-1,4-dioxaspiro[4.5]decan-2-yl)ethanoic acid
Uniqueness
2-Hydroxyethyl 3-(1,4-dioxaspiro[45]decan-6-yl)propanoate is unique due to its combination of the hydroxyethyl and propanoate groups with the spirocyclic structure
Eigenschaften
CAS-Nummer |
62885-65-8 |
|---|---|
Molekularformel |
C13H22O5 |
Molekulargewicht |
258.31 g/mol |
IUPAC-Name |
2-hydroxyethyl 3-(1,4-dioxaspiro[4.5]decan-6-yl)propanoate |
InChI |
InChI=1S/C13H22O5/c14-7-8-16-12(15)5-4-11-3-1-2-6-13(11)17-9-10-18-13/h11,14H,1-10H2 |
InChI-Schlüssel |
WNMYMSCXJMFOGD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(C(C1)CCC(=O)OCCO)OCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


